Flubendazole

描述

This compound is an anthelmintic that is used to treat worm infection in humans. It is available OTC in Europe.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

the p-fluoro analog of mebendazole

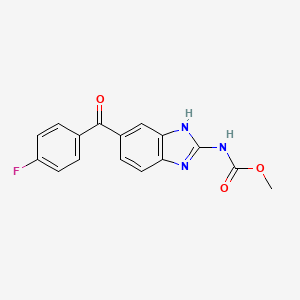

Structure

3D Structure

属性

IUPAC Name |

methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEUVMUXAHMANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023058 | |

| Record name | Flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31430-15-6 | |

| Record name | Flubendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flubendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flubendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8M46911LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

> 260 | |

| Record name | Flubendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Flubendazole: A Technical Guide to its Action as a Microtubule Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubendazole, a benzimidazole (B57391) anthelmintic, has garnered significant attention as a repurposed drug candidate for cancer therapy. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth overview of this compound's function as a microtubule-disrupting agent, detailing its binding characteristics, effects on microtubule polymerization, and the downstream consequences on cellular signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological processes to support further research and development in this promising area.

Mechanism of Action: Microtubule Disruption

This compound exerts its anti-cancer effects primarily by interfering with the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Binding to the Colchicine (B1669291) Site on β-Tubulin

This compound binds to the colchicine-binding site on β-tubulin.[2][3] This interaction is distinct from that of other microtubule-targeting agents like the vinca (B1221190) alkaloids, which bind to a different site.[4] This distinction is significant as it suggests that this compound may be effective against cancers that have developed resistance to vinca alkaloids.[4] The binding of this compound to this site inhibits the incorporation of tubulin dimers into growing microtubules, thereby shifting the dynamic equilibrium towards depolymerization.

One study reported an apparent dissociation constant (Kd) for this compound binding to tubulin, providing a quantitative measure of its binding affinity.[5]

Inhibition of Microtubule Polymerization

By binding to tubulin, this compound effectively inhibits the polymerization process required for microtubule formation.[1][2] This leads to a net decrease in the cellular microtubule mass, disrupting the intricate microtubule network. The consequences of this disruption are most profound during mitosis, where a properly functioning mitotic spindle, composed of microtubules, is essential for chromosome segregation. This compound's interference with spindle formation leads to mitotic arrest, a hallmark of its cytotoxic activity.[1]

Quantitative Data

Tubulin Binding Affinity

| Compound | Tubulin Isotype | Apparent Dissociation Constant (Kd) | Reference |

| This compound | Chicken Brain Tubulin (BTb) | 5.3 µM | [5] |

| This compound | Chicken Erythrocyte Tubulin (CeTb) | 10 µM | [5] |

In Vitro Efficacy: IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 2.02 ± 0.48 | [6] |

| H460 | Non-Small Cell Lung Cancer | 1.60 ± 0.41 | [6] |

| PC-9 | Non-Small Cell Lung Cancer | 1.36 ± 0.58 | [6] |

| AsPC-1 | Pancreatic Cancer | 0.01 - 3.26 | [7] |

| BxPC-3 | Pancreatic Cancer | 0.01 - 3.26 | [7] |

| PTJ64i | Paraganglioma | 0.01 - 3.29 | [7] |

| PTJ86i | Paraganglioma | 0.01 - 3.29 | [7] |

| HT-29 | Colorectal Cancer | 0.01 - 1.26 | [7] |

| SW480 | Colorectal Cancer | 0.01 - 1.26 | [7] |

Downstream Signaling Pathways

The disruption of microtubule dynamics by this compound triggers a series of downstream signaling events that contribute to its anti-cancer activity.

STAT3 Signaling Pathway

This compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] It can block the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus where it would normally promote the transcription of genes involved in cell survival and proliferation.

p53 Signaling Pathway

This compound has been observed to induce the expression of the tumor suppressor protein p53.[1] Activated p53 can then transcriptionally regulate target genes that mediate cell cycle arrest and apoptosis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway, a critical regulator of cell survival and proliferation, is also modulated by this compound. Studies have indicated that this compound can inhibit this pathway, further contributing to its anti-cancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound as a microtubule-disrupting agent.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[8][9][10][11][12]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

On ice, prepare the tubulin polymerization reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

-

Add purified tubulin to the reaction mixture to a final concentration of 3-5 mg/mL. Keep the mixture on ice.

-

Prepare serial dilutions of this compound, positive control, and negative control in the tubulin polymerization reaction mixture. Include a vehicle control (reaction mixture with DMSO).

-

Pre-warm the 96-well plate to 37°C in the microplate reader.

-

Pipette 50 µL of each reaction mixture (containing tubulin and the test compound) into the pre-warmed wells.

-

Immediately start monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.

-

Plot the absorbance values against time to generate polymerization curves.

-

Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.[13][14][15][16][17]

Tubulin Binding Assay (Competitive Binding Assay)

This protocol describes a competitive binding assay to confirm that this compound binds to the colchicine binding site.

Materials:

-

Purified tubulin

-

[3H]-Colchicine (radiolabeled colchicine)

-

Unlabeled colchicine

-

This compound

-

Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 1 µM) in assay buffer.

-

In a series of tubes, add a fixed concentration of [3H]-colchicine (e.g., 5 µM).

-

To these tubes, add increasing concentrations of either unlabeled colchicine (for a standard competition curve) or this compound.

-

Initiate the binding reaction by adding the tubulin solution to each tube.

-

Incubate the reactions at 37°C for 1 hour to reach equilibrium.

-

Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. This separates the protein-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Plot the percentage of bound [3H]-colchicine against the logarithm of the competitor concentration (unlabeled colchicine or this compound).

-

Determine the IC50 of this compound for displacing [3H]-colchicine and calculate the inhibitory constant (Ki) to quantify its binding affinity for the colchicine site.[18][19]

Conclusion

This compound's established role as a microtubule-disrupting agent, coupled with a growing body of preclinical evidence, positions it as a compelling candidate for anticancer drug repurposing. Its unique binding site and mechanism of action offer potential advantages, including activity against resistant tumors. The quantitative data and detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of novel microtubule-targeting cancer therapies. Further research is warranted to fully elucidate its complex downstream effects and to translate its preclinical promise into clinical benefit.

References

- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 6. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]

- 19. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Flubendazole's Inhibition of STAT3 Signaling in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which flubendazole, a repurposed anthelmintic drug, exerts its anti-tumor effects in colorectal cancer (CRC) by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The document outlines the core signaling cascade, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams to elucidate the drug's mechanism of action and associated research workflows.

The STAT3 Signaling Pathway in Colorectal Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor that plays a central role in various cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis.[1][2] In normal physiology, STAT3 activation is transient and tightly controlled. However, in a significant percentage of human cancers, including approximately 70% of colorectal cancers, STAT3 is constitutively activated, contributing to tumor growth, survival, and metastasis.[3][4][5]

Activation of the canonical STAT3 pathway is often initiated by upstream cytokines, such as Interleukin-6 (IL-6), binding to their receptors. This leads to the recruitment and activation of Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[1][2] Phosphorylated STAT3 (p-STAT3) monomers dimerize and translocate from the cytoplasm into the nucleus.[1][2][4] Once in the nucleus, these dimers bind to the promoter regions of target genes, driving the transcription of proteins that promote cancer progression, such as:

-

MCL-1 and BCL-2: Anti-apoptotic proteins that help cancer cells evade programmed cell death.[1][6]

-

VEGF (Vascular Endothelial Growth Factor): A key promoter of angiogenesis, the formation of new blood vessels that supply tumors.[1][2][6]

-

BIRC5 (Survivin): A protein involved in inhibiting apoptosis and regulating cell division.[3][4][7]

This compound's Mechanism of STAT3 Inhibition

This compound has been identified as a potent inhibitor of the STAT3 signaling pathway in CRC.[3][6] Its primary mechanism does not alter the expression of total STAT3 protein but rather prevents its activation and function.[6][8]

Key inhibitory actions include:

-

Inhibition of Phosphorylation: this compound strongly reduces the phosphorylation of STAT3 at the Tyr705 site in a dose- and time-dependent manner.[1][2][9] This action is partly dependent on the inhibition of upstream kinases like JAK2.[6]

-

Blockade of Nuclear Translocation: The drug effectively blocks the IL-6-induced nuclear translocation of p-STAT3, preventing it from reaching its target genes in the nucleus.[1][2][3][4]

-

Downregulation of Target Genes: By inhibiting STAT3's nuclear activity, this compound leads to the decreased expression of critical downstream genes like MCL1, BCL2, VEGF, and BIRC5, thereby suppressing the anti-apoptotic and pro-angiogenic characteristics of cancer cells.[1][2][4][6]

This inhibition of STAT3 signaling ultimately triggers potent pro-apoptotic and autophagic responses in CRC cells.[3][4][5]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Assay Type | Duration | Source |

|---|---|---|---|---|

| HCT116 | ~2.5 | MTT Assay | 48 hours | [6] |

| RKO | ~5.0 | MTT Assay | 48 hours | [6] |

| SW480 | ~2.0 | MTT Assay | 48 hours |[6] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on STAT3 Signaling Pathway Proteins in CRC Cells

| Protein | Effect Observed | Method | Source |

|---|---|---|---|

| p-STAT3 (Tyr705) | Strongly Reduced | Western Blot | [6][8] |

| Total STAT3 | No Obvious Change | Western Blot | [6][8] |

| BCL2 | Reduced | Western Blot | [4][6] |

| MCL-1 | Reduced | Western Blot | [1][2][6] |

| VEGF | Reduced | Western Blot | [1][2][6] |

| BIRC5 (Survivin) | Reduced | Western Blot | [3][4][7] |

| p-mTOR | Reduced | Western Blot |[3][4][9] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | Dosage | Outcome | Source |

|---|---|---|---|---|

| NSCLC | A549 Xenograft | 10 & 20 mg/kg (i.p.) | Tumor volume and weight notably decreased. Reduced p-STAT3 levels in tumor tissue. | [8] |

| CRC | Nude Mouse Model | Not specified | Effectively blocks the growth of CRC tumor xenografts. |[6] |

(Note: While a specific dosage for the CRC xenograft model was not detailed in the primary source, the NSCLC model demonstrates in vivo efficacy via the same STAT3 inhibition mechanism.)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on methods described in the cited literature.[4][6][8]

4.1 Cell Viability (MTT) Assay

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, RKO, SW480) into a 96-well plate at a density of 3,000–5,000 cells per well.

-

Incubation: Culture the cells at 37°C in a 5% CO₂ incubator until they adhere.

-

Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with a serial dilution of this compound for 48 hours. Include a DMSO-only vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan (B1609692) crystal formation.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).

4.2 Western Blot Analysis

-

Cell Lysis: Treat CRC cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, BCL2, MCL-1, VEGF, and GAPDH (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3 Cytoplasmic and Nuclear Protein Extraction

-

Cell Treatment: Culture and treat CRC cells with this compound and/or IL-6 as required.

-

Harvesting: Harvest cells and wash with ice-cold PBS.

-

Fractionation: Use a commercial nuclear and cytoplasmic extraction kit (e.g., NE-PER™) according to the manufacturer's protocol. This typically involves sequential lysis with buffers of increasing strength to first rupture the plasma membrane (releasing cytoplasmic contents) and then the nuclear membrane.

-

Analysis: Analyze the protein content of the cytoplasmic and nuclear fractions via Western Blot to determine the localization of p-STAT3. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.

Conclusion and Future Perspectives

This compound demonstrates significant anti-tumor activity in colorectal cancer by directly targeting the oncogenic STAT3 signaling pathway. Its ability to inhibit STAT3 phosphorylation and nuclear translocation leads to the downregulation of key survival and angiogenic genes, ultimately inducing apoptosis and autophagy in cancer cells.[3][4][6] The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. This compound's well-established safety profile as an anthelmintic makes it a compelling candidate for drug repurposing in oncology, potentially offering a distinctive therapeutic strategy for STAT3-addicted colorectal cancers.[1][3][10] Future research should focus on optimizing delivery methods, exploring synergistic combinations with standard chemotherapies like 5-fluorouracil, and conducting clinical trials to validate its efficacy in patients.[3][6][10]

References

- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. (PDF) this compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy (2019) | Shichong Lin | 68 Citations [scispace.com]

- 4. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] this compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy | Semantic Scholar [semanticscholar.org]

- 8. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Flubendazole-Induced Autophagy and Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubendazole, a benzimidazole (B57391) anthelmintic agent, has demonstrated significant potential as a repurposed anticancer drug. Its efficacy is rooted in a multifaceted mechanism of action that includes the disruption of microtubule dynamics, leading to cell cycle arrest, and the induction of two critical cell death pathways: autophagy and apoptosis.[1] This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's effects on autophagy and apoptosis in tumor cells. It summarizes key quantitative data, details common experimental protocols for studying these phenomena, and visualizes the involved signaling pathways to support further research and drug development efforts.

Mechanism of Action: A Dual Approach to Cell Death

This compound exerts its anticancer effects primarily by inducing mitotic catastrophe through the inhibition of tubulin polymerization.[2][3] This action arrests cancer cells in the G2/M phase of the cell cycle.[3] Beyond this primary mechanism, this compound orchestrates a complex interplay between autophagy and apoptosis to ensure effective elimination of tumor cells.

Studies have shown that this compound can trigger apoptosis by activating the JNK pathway, which in turn reduces the expression of the anti-apoptotic protein BCL2.[4][5] This decrease in BCL2 disrupts the BCL2-Beclin-1 complex, releasing Beclin-1 to initiate autophagy.[4][6] Concurrently, the downregulation of BCL2 and upregulation of pro-apoptotic proteins like BAX promote the intrinsic apoptosis pathway.[4][6] Furthermore, this compound has been found to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.[4][7] Inhibition of STAT3 phosphorylation and its nuclear translocation leads to the downregulation of its target genes, including BCL2 and MCL1, further sensitizing cells to apoptosis.[4][7]

This compound also robustly activates the autophagic flux. It has been shown to downregulate key components of the mTOR pathway, a negative regulator of autophagy, including phosphorylated-mTOR and P62.[4][5][7] This is accompanied by an upregulation of essential autophagy proteins like Beclin-1 and an increase in the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.[4][5] This induction of a complete autophagic flux can, in some contexts, lead to autophagic cell death or promote apoptosis.[4][5]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against cancer cells while showing significantly less impact on normal, non-cancerous cells.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Citation |

| A549 | Non-Small Cell Lung Cancer | 2.02 ± 0.48 | 48 h | [4][8] |

| H460 | Non-Small Cell Lung Cancer | 1.60 ± 0.41 | 48 h | [4] |

| PC-9 | Non-Small Cell Lung Cancer | 1.36 ± 0.58 | 48 h | [4][8] |

| HCT116 | Colorectal Cancer | ~2-5 | 48 h | [7] |

| RKO | Colorectal Cancer | ~2-5 | 48 h | [7] |

| SW480 | Colorectal Cancer | ~2-5 | 48 h | [7] |

| Huh7 | Hepatocellular Carcinoma | 0.263 ± 0.586 | 72 h | [9] |

| SNU449 | Hepatocellular Carcinoma | 2.873 ± 0.961 | 72 h | [9] |

Table 2: Comparative IC50 Values in Normal Human Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time | Citation |

| BEAS-2b | Human Bronchial Epithelial | > 100 | 48 h | [4][8] |

| HUVEC | Human Umbilical Vein Endothelial | > 100 | 48 h | [4][8] |

| LO2 | Normal Human Liver | > 150 | 48 h | [7] |

| H9C2 | Cardiomyocytes | > 150 | 48 h | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate this compound-induced autophagy and apoptosis.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 3,000–5,000 cells per well and incubate at 37°C in 5% CO₂.[7]

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (dissolved in DMSO) for the desired time period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[7]

-

Solubilization: Dissolve the formazan crystals by adding 150 µL of DMSO to each well.[7]

-

Measurement: Read the absorbance at 490 nm using a microplate reader.[7]

-

Calculation: Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[7]

Analysis of Apoptosis (Flow Cytometry)

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

-

Cell Treatment: Treat cells (e.g., H460, PC-9) with varying concentrations of this compound for 36-48 hours.[4][7]

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[4][7]

Assessment of Autophagy

Western blotting is used to detect changes in the expression levels of key autophagy-related proteins.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with non-fat milk or BSA, then incubate with primary antibodies against LC3, Beclin-1, p62, p-mTOR, and mTOR overnight at 4°C.[4][7]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize protein bands using an ECL detection system. The ratio of LC3-II to LC3-I is a key indicator of autophagy induction.[4]

This method uses a tandem fluorescent-tagged LC3 protein to monitor the complete autophagic process.

-

Transfection: Transfect cells with a lentivirus or plasmid expressing the GFP-mRFP-LC3 fusion protein.[4]

-

Treatment: Treat the transfected cells with this compound.

-

Imaging: Observe the cells under a fluorescence microscope. In autophagosomes (neutral pH), both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes to form autolysosomes (acidic pH), the GFP signal is quenched, while the mRFP signal persists, appearing as red puncta.[4]

-

Analysis: An increase in both yellow and red puncta, particularly a significant increase in red puncta, confirms a complete and active autophagic flux.[4]

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key molecular pathways affected by this compound.

Diagram 1: this compound's Impact on the STAT3 Signaling Pathway

Caption: this compound inhibits STAT3 phosphorylation and nuclear translocation.

Diagram 2: this compound-Induced Autophagy and Apoptosis Crosstalk

Caption: this compound induces autophagy and apoptosis via multiple pathways.

Diagram 3: Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing this compound's anticancer effects in vitro.

References

- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]

- 7. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Flubendazole for Drug Repurposing in Oncology: A Technical Guide

Introduction

Flubendazole, a benzimidazole (B57391) carbamate (B1207046) anthelmintic agent, has been in clinical use for over four decades, demonstrating a well-established safety profile.[1][2] In recent years, the strategy of drug repurposing—identifying new therapeutic uses for existing drugs—has gained significant traction in oncology for its potential to accelerate development timelines and reduce costs.[1][2] this compound has emerged as a promising candidate in this field, exhibiting potent anti-cancer activity across a wide range of malignancies including breast cancer, colorectal cancer, non-small cell lung cancer (NSCLC), leukemia, melanoma, and glioblastoma.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanisms of action, preclinical efficacy, and experimental methodologies related to the oncological investigation of this compound for researchers, scientists, and drug development professionals.

Core Mechanisms of Antineoplastic Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily initiated by its interaction with the cellular cytoskeleton, which subsequently triggers a cascade of downstream signaling events culminating in cell death and inhibition of tumor progression.[1][2][5]

Disruption of Microtubule Dynamics

The principal mechanism of this compound's anti-cancer activity is the disruption of microtubule polymerization.[1][3] It binds directly to the colchicine-binding site of β-tubulin, preventing the assembly of tubulin dimers into microtubules.[1][2] This interference with the microtubule structure has several profound consequences for cancer cells:

-

Mitotic Catastrophe: The disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division, leads to the formation of abnormal monopolar spindles.[1][2][6] This prevents proper cell division, resulting in mitotic catastrophe and subsequent cell death.[1][2][3]

-

Cell Cycle Arrest: By interfering with spindle formation, this compound causes cells to arrest in the G2/M phase of the cell cycle, thereby halting proliferation.[1][2][3][6]

Inhibition of Key Signaling Pathways

This compound modulates several critical signaling pathways that are often dysregulated in cancer.

-

STAT3 Signaling: this compound has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) in a dose- and time-dependent manner.[1][7][8] This is a crucial anti-cancer mechanism, as constitutively active STAT3 promotes cell proliferation, survival, angiogenesis, and metastasis.[1][8] By inhibiting STAT3, this compound downregulates the expression of its target genes, including the anti-apoptotic proteins BCL-2 and MCL-1, and the angiogenic factor VEGF.[1][8][9][10]

-

PI3K/AKT/mTOR Pathway: In breast cancer, this compound has been found to inhibit the PI3K/AKT signaling pathway.[2][9] It can reduce the phosphorylation of HER2 and HER3, leading to decreased levels of phosphorylated AKT.[2] This pathway is central to cell growth, proliferation, and survival. The combination of this compound and paclitaxel (B517696) has been shown to significantly decrease the expression of HIF1α, p-PI3K, p-AKT, and p-mTOR, suggesting a synergistic effect through this pathway.[9][11]

-

NF-κB Signaling: In esophageal squamous cell carcinoma (ESCC), this compound acts as a novel inhibitor of the NF-κB signaling pathway.[12] It inhibits the activation of IκBα kinases (IKKs), which prevents the phosphorylation of IκBα and subsequent nuclear translocation of the NF-κB p65 subunit.[12]

Induction of Apoptosis and Autophagy

This compound robustly induces programmed cell death.

-

Apoptosis: It promotes apoptosis by increasing the expression of pro-apoptotic proteins like BAX and Bim, while downregulating anti-apoptotic proteins such as BCL-2.[8][12] This leads to the activation of executioner caspases, such as caspase-3, -7, and -8, ultimately resulting in apoptotic cell death.[1][2]

-

Autophagy: this compound can induce autophagy in several cancer types, including NSCLC and colorectal cancer.[1][7][8] It upregulates key autophagy-related proteins like Beclin-1 and LC3-II while downregulating mTOR and p62.[1][2][8] In some contexts, this activation of autophagy can promote apoptosis.[1][2]

Suppression of Cancer Stem Cell (CSC) Properties

This compound has shown efficacy in targeting breast cancer stem-like cells (CSCs), which are implicated in tumor recurrence and drug resistance.[6][13] It reduces the proportion of CSC marker-positive populations (e.g., CD44high/CD24low), decreases ALDH1 activity, and inhibits mammosphere formation.[2][6] This is accompanied by a downregulation of self-renewal-related genes like c-myc, oct4, sox2, and nanog.[6][14]

Quantitative Data on Preclinical Efficacy

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Assay | Reference |

| Non-Small Cell Lung Cancer | A549 | 2.02 ± 0.48 | 48h | MTT | [15][16] |

| H460 | 1.60 ± 0.41 | 48h | MTT | [15][16] | |

| PC-9 | 1.36 ± 0.58 | 48h | MTT | [15][16] | |

| Colorectal Cancer | HCT116 | ~2-5 | 48h | MTT | [10] |

| RKO | ~2-5 | 48h | MTT | [10] | |

| SW480 | ~2-5 | 48h | MTT | [10] | |

| Breast Cancer | MDA-MB-231 | 1.75 ± 1.27 | 72h | MTT | [17] |

| BT-549 | 0.72 ± 1.18 | 72h | MTT | [17] | |

| MCF-7 | 5.51 ± 1.28 | 72h | MTT | [17] | |

| SK-BR-3 | 1.51 ± 1.25 | 72h | MTT | [17] | |

| Hepatocellular Carcinoma | Huh7 | 0.263 ± 0.586 | 72h | CCK-8 | [18] |

| SNU449 | 2.873 ± 0.961 | 72h | CCK-8 | [18] | |

| Esophageal Squamous Cell Carcinoma | EC9706 | ~1.8 | 24h | CCK-8 | [12] |

| TE1 | ~2.2 | 24h | CCK-8 | [12] |

Note: IC50 values can vary based on experimental conditions and assays used.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Cell Line | Dosage & Administration | Outcome | Reference |

| Non-Small Cell Lung Cancer | BALB/c Nude Mice | A549 | 10 & 20 mg/kg, every other day | Significantly decreased tumor volume and weight | [8] |

| Breast Cancer | Nude Mice | MDA-MB-231 | 20 mg/kg, once daily, intraperitoneally | Delayed tumor growth | [17] |

| Hepatocellular Carcinoma | Nude Mice | Huh7, MHCC-97H | 40 mg/kg, intraperitoneally | Effectively inhibited tumor proliferation | [19] |

| Triple-Negative Breast Cancer | Xenograft Model | BCSC-enriched | Not specified | Inhibited tumor growth, angiogenesis, and metastasis | [20] |

Table 3: Synergistic Effects in Combination Therapies

| Cancer Type | Combination Agent | In Vitro/In Vivo | Key Findings | Reference |

| Breast Cancer | Doxorubicin, 5-Fluorouracil | In Vitro | Significantly enhanced cytotoxic effects and inhibited colony formation | [6][17] |

| Breast Cancer | Paclitaxel | In Vitro & In Vivo | Synergistically inhibited cell proliferation; reversed paclitaxel resistance | [9][11] |

| Esophageal Squamous Cell Carcinoma | Doxorubicin | In Vitro | Showed a synergistic effect on reducing cell viability | [12] |

| Colorectal Cancer | 5-Fluorouracil | In Vitro | Synergistic inhibition of cancer cell viability (Combination Index < 0.9) | [10] |

| Hepatocellular Carcinoma | Lenvatinib (B1674733) | In Vitro & In Vivo | More effective in combination than lenvatinib alone | [18][21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound's anti-cancer properties.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a density of 3,000–5,000 cells per well. Incubate overnight at 37°C in 5% CO₂ to allow for cell attachment.[10]

-

Drug Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in the appropriate culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).[10][17]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using software like GraphPad Prism.[10]

-

Flow Cytometry for Cell Cycle Analysis

This technique quantifies the DNA content in a cell population to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, BCL-2, LC3, β-actin) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using software like ImageJ.

-

In Vivo Xenograft Tumor Study

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ A549 or MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8][17]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[17]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10-40 mg/kg) or vehicle control via the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).[8][17][19]

-

Monitoring: Monitor tumor volume (calculated as (length × width²)/2) and the body weight of the mice regularly.[8]

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors and major organs can be collected for further analysis (e.g., histology, Western blotting).[8]

-

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing in oncology. Its well-documented ability to disrupt microtubule function, inhibit crucial oncogenic signaling pathways like STAT3 and PI3K/AKT, induce apoptosis and autophagy, and target cancer stem cells provides a strong rationale for its further development. Preclinical data consistently demonstrate its potent anti-tumor effects both in vitro and in vivo across a diverse range of cancers, often at pharmacologically achievable concentrations.[3] Furthermore, its ability to act synergistically with standard chemotherapeutic agents highlights its potential in combination therapies to enhance efficacy and overcome drug resistance.[9]

Despite these promising findings, further research is imperative.[1][5] Key future steps should include optimizing drug delivery and formulation to improve bioavailability, identifying predictive biomarkers for patient stratification, and conducting well-designed clinical trials to translate these extensive preclinical findings into tangible benefits for cancer patients.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The anthelmintic drug this compound induces cell apoptosis and inhibits NF-κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. oncotarget.com [oncotarget.com]

- 18. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma [ijbs.com]

- 20. pure.korea.ac.kr [pure.korea.ac.kr]

- 21. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and safety profile of flubendazole in preclinical studies

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Safety Profile of Flubendazole

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and safety profile of this compound, a benzimidazole (B57391) anthelmintic. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a broad-spectrum anthelmintic agent that has been used for many years in both human and veterinary medicine to treat gastrointestinal nematode infections.[1][2][3][4] Its mechanism of action involves binding to parasite tubulin, which disrupts microtubule structures and ultimately leads to the parasite's death.[5] While traditional oral formulations of this compound are poorly absorbed, newer formulations, such as amorphous solid dispersions (ASD), have been developed to improve systemic bioavailability for treating systemic parasitic infections like filariasis.[6][7][8][9] This increased systemic exposure necessitates a thorough evaluation of its pharmacokinetic and toxicological profile.[6][7][8]

Pharmacokinetics

The systemic exposure of this compound is highly dependent on its formulation.[4][7] An orally bioavailable ASD formulation has been shown to significantly increase absorption compared to conventional formulations.[6][7][8]

Absorption and Bioavailability

The oral bioavailability of the this compound ASD formulation varies across preclinical species, with estimates of 15% in dogs, 27% in rats, and over 100% in jirds.[6][7][8] In contrast, older formulations have very poor systemic availability.[1][7]

Distribution

Following intravenous administration, this compound exhibits a medium volume of distribution in rats, jirds, and dogs.[7]

Metabolism

This compound is metabolized in the liver primarily through two pathways: hydrolysis of the methylcarbamate group to form hydrolyzed this compound (H-FBZ) and reduction of the ketone group to form reduced this compound (R-FBZ).[6][10][11] In pigs, the hydrolyzed metabolite is the main analyte recovered in the bloodstream.[10] In vitro studies using human liver microsomes and slices indicate that carbonyl reduction to the reduced form (FLUR) is the major metabolic pathway in humans.[12][13][14] The plasma exposure ratios between the parent drug and its metabolites differ significantly among species.[6]

Figure 1: Metabolic pathways of this compound.

Excretion

This compound has a short half-life in rats, jirds, and dogs after intravenous administration.[7] The plasma clearance is low in rodents but high in dogs.[7]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its metabolites in various preclinical species.

Table 1: Plasma Pharmacokinetic Parameters of this compound Following IV and Oral Administration of an ASD Formulation

| Species | Route | Dose (mg/kg) | CL (L/h/kg) | Vd (L/kg) | t1/2 (h) | F (%) |

| Rat | IV | 2 | 0.8 | 1.8 | 1.5 | - |

| Oral | 10 | - | - | - | 27 | |

| Dog | IV | 1 | 2.5 | 4.8 | 1.3 | - |

| Oral | 5 | - | - | - | 15 | |

| Jird | IV | 2 | 0.4 | 1.2 | 2.2 | - |

| Oral | 5 | - | - | - | >100 | |

| Data sourced from Lachau-Durand et al., 2019.[7] | ||||||

| CL: Clearance; Vd: Volume of distribution; t1/2: Half-life; F: Bioavailability. |

Table 2: Plasma Pharmacokinetic Parameters of this compound Metabolites After Oral Administration of an ASD Formulation

| Species | Dose (mg/kg) | Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) |

| Rat | 10 | H-FBZ | 1030 ± 220 | 5.3 ± 2.3 | 21100 ± 3800 |

| R-FBZ | 270 ± 100 | 7.7 ± 0.6 | 6300 ± 2300 | ||

| Dog | 5 | H-FBZ | 160 ± 70 | 3.3 ± 1.2 | 2000 ± 1000 |

| R-FBZ | 500 ± 200 | 4.3 ± 1.2 | 8700 ± 3200 | ||

| Jird | 5 | H-FBZ | 1400 ± 300 | 1.3 ± 0.6 | 5300 ± 1200 |

| R-FBZ | 80 ± 20 | 2.3 ± 1.2 | 500 ± 100 | ||

| Data sourced from Lachau-Durand et al., 2019.[6][9] | |||||

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. |

Safety Profile

The safety profile of this compound has been evaluated in a series of preclinical toxicology studies.

Acute Toxicity

Single oral doses of this compound are reported to be slightly toxic, with a median lethal dose (LD50) greater than 5000 mg/kg of body weight in mice, rats, and guinea-pigs.[15]

Repeated-Dose Toxicity

In repeated-dose toxicity studies in rats and dogs using the ASD formulation, the primary target organs were the haematological, lymphoid, and gastrointestinal systems, as well as the testes.[6][7][8] In dogs, the liver was also identified as a target organ.[6][7][8] These effects were found to be at least partially reversible in dogs upon cessation of treatment.[6][8]

Table 3: Summary of Repeated-Dose Toxicity Studies

| Species | Duration | NOAEL | Target Organs of Toxicity |

| Rat | 14/15 days | Males: 5 mg/kg/dayFemales: 2.5 mg/kg/day | Haematological system, gastrointestinal system, lymphoid system, testes, thymus |

| Dog | 3 months | < 20 mg/kg/day | Haematological system, lymphoid system, gastrointestinal system, testes, liver, epididymis |

| Data sourced from Lachau-Durand et al., 2019 and INCHEM, 1993.[6][8][15] | |||

| NOAEL: No Observed Adverse Effect Level. |

Genotoxicity

This compound has tested negative in the Ames test for bacterial mutagenicity.[1][2][6][8] However, it has been shown to be a potent aneugen in vitro and tested positive in the in vivo micronucleus test, indicating potential for aneuploidy.[1][2][6][8] Its reduced metabolite exhibits both aneugenic and clastogenic activity in vitro.[1][2][3][4]

Table 4: Summary of Genotoxicity Studies

| Test | System | Result |

| Ames Test | In vitro (bacterial) | Negative |

| Micronucleus Test | In vitro | Positive (aneugenic) |

| Micronucleus Test | In vivo | Positive |

| Data sourced from Lachau-Durand et al., 2019 and Gudi et al., 2015.[1][2][6][8] |

Carcinogenicity

Carcinogenicity studies in mice and rats showed no treatment-related increase in any type of neoplasm, suggesting that this compound does not have carcinogenic potential at the doses tested.[15]

Reproductive and Developmental Toxicity

This compound has shown teratogenic effects in rats, with the critical period being between days 8 and 11 of pregnancy.[16] The vehicle used for administration can significantly impact the embryolethal and teratogenic doses.[16] However, other studies in mice, rabbits, and pigs were negative for reproductive toxicity.[15] A study in sows showed no adverse effects on mating, pregnancy, or lactation.[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies.

In Vitro Metabolism Study (Liver Microsomes)

This protocol outlines a general procedure for assessing the metabolic stability of this compound.

-

Reagent Preparation : A stock solution of this compound (e.g., 1 mM) is prepared in a solvent like DMSO. This is diluted to the final working concentration (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4). Pooled liver microsomes from the target species are thawed and diluted to a final protein concentration (e.g., 0.5 mg/mL) in the same buffer.[11]

-

Incubation : The reaction is initiated by adding a pre-warmed NADPH-regenerating system to the mixture of this compound and microsomes. The final volume is incubated at 37°C.[18]

-

Sample Collection : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile, which may contain an internal standard (e.g., this compound-d3).[11]

-

Analysis : Samples are centrifuged to precipitate proteins. The supernatant is then analyzed using LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.

-

Data Analysis : The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.

Figure 2: General experimental workflow for a preclinical study.

In Vivo Repeated-Dose Toxicity Study (Rat)

The following describes a representative 2-week repeated-dose toxicity study in rats.

-

Animals : Male and female Wistar rats were used.[15]

-

Formulation and Administration : this compound was administered as an ASD formulation orally via gavage for 14 or 15 consecutive days.[6]

-

Dose Groups : Animals were divided into multiple dose groups, including a control group receiving the vehicle and low, medium, and high dose groups (e.g., 2.5, 5, 10, 30 mg eq./kg/day).[6]

-

Observations : Daily clinical observations, body weight, and food consumption were recorded.

-

Clinical Pathology : At the end of the study, blood samples were collected for haematology and clinical chemistry analysis.

-

Necropsy and Histopathology : All animals underwent a full necropsy. Organs were weighed, and a comprehensive set of tissues was collected, preserved, and examined microscopically.

-

Toxicokinetics : Plasma samples were collected at specified time points to determine the systemic exposure to this compound and its metabolites.[19]

Conclusion

References

- 1. Genotoxicity of this compound and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity of this compound and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dndi.org [dndi.org]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic comparison of different this compound formulations in pigs: A further contribution to its development as a macrofilaricide molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Carbonyl Reduction of this compound in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The metabolism of this compound in human liver and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 770. This compound (WHO Food Additives Series 31) [inchem.org]

- 16. Effect of oral dosing vehicles on the developmental toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients | PLOS Neglected Tropical Diseases [journals.plos.org]

Flubendazole's Multi-Pronged Attack on Glioblastoma Multiforme: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms of flubendazole, a repurposed anthelmintic drug, in the context of glioblastoma multiforme (GBM). It consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways affected by this promising anti-cancer agent.

Introduction

Glioblastoma multiforme is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The need for novel therapeutic agents is urgent. This compound, a benzimidazole (B57391) carbamate (B1207046) with a well-established safety profile, has emerged as a potent anti-glioblastoma agent in preclinical studies. Its multifaceted mechanism of action, targeting several key survival pathways of cancer cells, makes it a compelling candidate for drug repurposing in oncology. This document elucidates the core molecular targets of this compound in GBM, providing a foundational resource for further research and development.

Quantitative Efficacy of this compound in Glioblastoma Models

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various glioblastoma cell lines and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | Assay Type | Endpoint | Value | Reference |

| LN229 | Cell Viability | IC50 | 0.5331 µM | [1] |

| U251 | Cell Viability | IC50 | 0.6809 µM | [1] |

| U87 | Cell Proliferation | IC50 | < 0.26 µM | [2] |

| U251 | Cell Proliferation | IC50 | < 0.26 µM | [2] |

| SF-268 | Cell Proliferation | Inhibition at 0.25 & 0.5 µM | Concentration-dependent | [3] |

| T-98G | Cell Proliferation | Inhibition at 0.25 & 0.5 µM | Concentration-dependent | [3] |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

| Animal Model | GBM Cell Line | Treatment Dose | Administration Route | Outcome | Reference |

| Nude Mice | U87 | 12.5, 25, 50 mg/kg/day for 3 weeks | Intraperitoneal (i.p.) | Dose-dependent tumor growth suppression | [2] |

| Xenograft Model | Not Specified | Not Specified | Intraperitoneal (i.p.) | Suppressed tumor growth | [4] |

Key Molecular Targets and Signaling Pathways

This compound's anti-glioblastoma activity is not attributed to a single target but rather to its ability to modulate multiple critical cellular pathways, leading to a synergistic anti-cancer effect.

Induction of Ferroptosis

Recent studies have highlighted ferroptosis, an iron-dependent form of programmed cell death, as a key mechanism of this compound's action. This compound induces ferroptosis by modulating the expression of several key proteins.[5] It upregulates the expression of p53, transferrin receptor (TFRC), and divalent metal transporter 1 (DMT1), while downregulating the solute carrier family 7 member 11 (xCT, also known as SLC7A11), ferritin heavy chain (FHC), and glutathione (B108866) peroxidase 4 (GPX4).[1][5] Molecular docking studies have further shown that this compound can directly bind to xCT and TFRC.[1][5] This disruption of iron and redox homeostasis leads to the accumulation of reactive oxygen species (ROS) and lipid peroxides, culminating in ferroptotic cell death.[1] Notably, this compound has also been shown to be effective against glioblastoma stem cells (GSCs), a cell population responsible for tumor recurrence and therapy resistance, by inducing ferroptosis.[5][6]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic transcription factor that is constitutively activated in many cancers, including glioblastoma. This compound has been shown to inhibit the activation of STAT3 and partially reduce its expression.[7][8][9] This inhibition of STAT3 signaling leads to the upregulation of the p53 tumor suppressor pathway, contributing to cell cycle arrest and apoptosis.[7][9]

Cell Cycle Arrest and Apoptosis

A hallmark of many anti-cancer drugs is their ability to induce cell cycle arrest and apoptosis. This compound effectively arrests glioblastoma cells in the G2/M phase of the cell cycle.[4][7][10] This is mediated through the p53/p21/cyclin B1 signaling pathway.[2][10] this compound treatment leads to an upregulation of p53 and its downstream target p21, a cyclin-dependent kinase inhibitor, and a downregulation of cyclin B1.[2][4][10] This prevents the cells from entering mitosis and triggers apoptotic cell death.

The induction of apoptosis by this compound is further supported by the modulation of key apoptosis-regulating proteins. Studies have shown that this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, an increase in the cleavage of caspase-3 and PARP, key executioners of apoptosis, has been observed.[2]

Induction of Pyroptosis

In addition to apoptosis and ferroptosis, this compound has been found to induce pyroptosis, a form of inflammatory programmed cell death. This is mediated through the activation of the NF-κB/NLRP3/GSDMD pathway.[2] this compound promotes the production of pro-inflammatory factors, leading to the activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis.[11]

Microtubule Destabilization

As a benzimidazole derivative, a primary mechanism of action for this compound is its interaction with tubulin. It disrupts the polymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[7][9] This disruption of microtubule dynamics contributes to the G2/M cell cycle arrest and subsequent cell death.[7][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of this compound in glioblastoma.

Cell Viability and Proliferation Assays

-

WST-1 and CCK-8 Assays: Glioblastoma cells (e.g., A172, T98G, U118MG, U251, LN229, SF-268) are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0, 0.125, 0.25, 0.5 µM) for specified time periods (e.g., 24, 48, 72 hours).[1][3] At the end of the treatment, WST-1 or CCK-8 reagent is added to each well, and the absorbance is measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.

Western Blotting

-

Protein Extraction and Quantification: Cells are treated with this compound, and total protein is extracted using lysis buffer. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TFRC, DMT1, p53, xCT, FHC, GPX4, STAT3, p-STAT3, p21, cyclin B1, Bcl-2, Bax, cleaved caspase-3, PARP).[1][2][6] After washing, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis: this compound-treated cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]

-

Apoptosis Analysis: Cells are stained with Annexin V-FITC and PI.[2] The percentage of apoptotic cells (early and late) is quantified by flow cytometry.

In Vivo Xenograft Studies

-

Tumor Implantation: Glioblastoma cells (e.g., U87) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice).[2]

-

Drug Administration: Once tumors are established, mice are treated with this compound (e.g., 12.5, 25, 50 mg/kg) or a vehicle control, typically via intraperitoneal injection, for a specified duration.[2]

-

Tumor Monitoring and Analysis: Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or western blotting.

Conclusion and Future Directions

This compound exhibits a robust anti-glioblastoma effect by targeting multiple, interconnected signaling pathways, including ferroptosis, STAT3 signaling, cell cycle progression, apoptosis, and pyroptosis, in addition to its classical mechanism of microtubule disruption. The quantitative data and mechanistic insights summarized in this guide underscore its potential as a repurposed therapeutic for GBM.

Future research should focus on:

-

Clinical Trials: Given its established safety profile, well-designed clinical trials are warranted to evaluate the efficacy of this compound in patients with glioblastoma, potentially in combination with standard-of-care therapies.

-

Combination Therapies: Investigating synergistic combinations of this compound with other anti-cancer agents, such as temozolomide (B1682018) or targeted therapies, could enhance its therapeutic efficacy and overcome drug resistance.

-

Biomarker Discovery: Identifying predictive biomarkers could help select patients who are most likely to respond to this compound treatment.

-

Blood-Brain Barrier Penetration: Further studies are needed to optimize the delivery of this compound across the blood-brain barrier to achieve therapeutic concentrations within the tumor.

References

- 1. Repurposing this compound for glioblastoma ferroptosis by affecting xCT and TFRC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits glioma proliferation by G2/M cell cycle arrest and pro-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repurposing this compound for glioblastoma ferroptosis by affecting xCT and TFRC proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound exhibits anti-glioblastoma effect by inhibiting STAT3 and promoting cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exhibits anti-glioblastoma effect by inhibiting STAT3 and promoting cell cycle arrest [ouci.dntb.gov.ua]